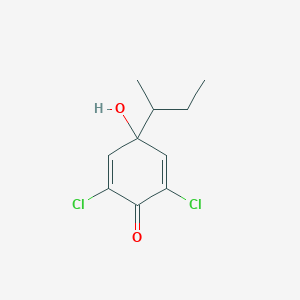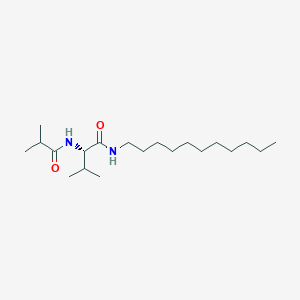
N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a valinamide moiety, which is derived from the amino acid valine, and an undecyl chain, which is a long hydrocarbon chain The compound also contains a 2-methylpropanoyl group, which adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methylpropanoyl)-N-undecyl-L-valinamide typically involves the reaction of L-valine with 2-methylpropanoyl chloride and undecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N2-(2-Methylpropanoyl)-N-undecyl-L-valinamide may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N2-(2-Methylpropanoyl)-N-undecyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-Methylpropanoyl)-N-dodecyl-L-valinamide
- N~2~-(2-Methylpropanoyl)-N-decyl-L-valinamide
- N~2~-(2-Methylpropanoyl)-N-octyl-L-valinamide
Uniqueness
N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide is unique due to its specific combination of functional groups and the length of its hydrocarbon chain. This unique structure imparts specific chemical and physical properties, making it suitable for particular applications that similar compounds may not be able to achieve.
Properties
CAS No. |
61274-04-2 |
|---|---|
Molecular Formula |
C20H40N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-methylpropanoylamino)-N-undecylbutanamide |
InChI |
InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-21-20(24)18(16(2)3)22-19(23)17(4)5/h16-18H,6-15H2,1-5H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
InChI Key |
UGJHNUYXDFUPLV-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCNC(=O)[C@H](C(C)C)NC(=O)C(C)C |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(C(C)C)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570212.png)

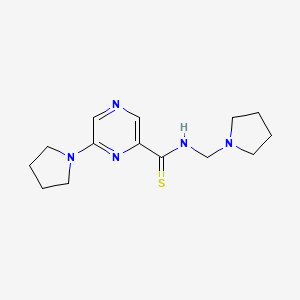
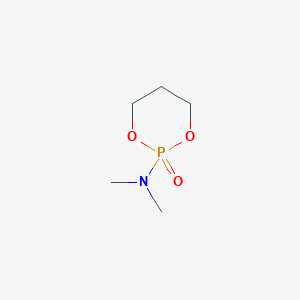
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
![1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane](/img/structure/B14570257.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)

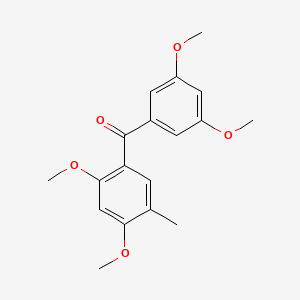
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)

stannane](/img/structure/B14570316.png)
